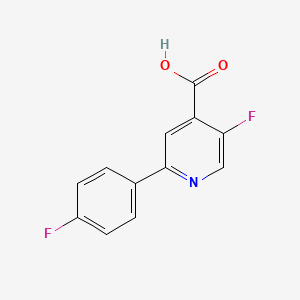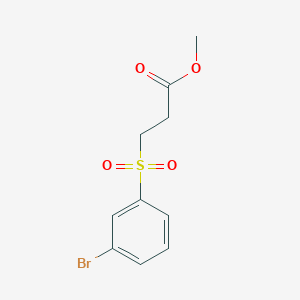
Methyl 3-(3-bromobenzenesulfonyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3-bromobenzenesulfonyl)propanoate is an organic compound with the molecular formula C10H11BrO4S. It is a derivative of benzenesulfonyl compounds, which are known for their diverse applications in organic synthesis and medicinal chemistry. This compound features a bromine atom attached to the benzene ring, which significantly influences its chemical reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromobenzenesulfonyl)propanoate typically involves the sulfonylation of a bromobenzene derivative followed by esterification. One common method includes the reaction of 3-bromobenzenesulfonyl chloride with methyl 3-hydroxypropanoate in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature to moderate conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and reduced production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(3-bromobenzenesulfonyl)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenesulfonyl propanoates.
Reduction: Formation of methyl 3-(3-bromophenylthio)propanoate.
Oxidation: Formation of this compound sulfone.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive sulfonyl group.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(3-bromobenzenesulfonyl)propanoate involves its interaction with nucleophilic sites in biological molecules. The sulfonyl group can form covalent bonds with amino acid residues in proteins, leading to enzyme inhibition or protein modification. The bromine atom enhances the compound’s reactivity, making it a useful tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-(4-bromobenzenesulfonyl)propanoate
- Methyl 3-(2-bromobenzenesulfonyl)propanoate
- Methyl 3-(3-chlorobenzenesulfonyl)propanoate
Uniqueness
Methyl 3-(3-bromobenzenesulfonyl)propanoate is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Eigenschaften
Molekularformel |
C10H11BrO4S |
|---|---|
Molekulargewicht |
307.16 g/mol |
IUPAC-Name |
methyl 3-(3-bromophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C10H11BrO4S/c1-15-10(12)5-6-16(13,14)9-4-2-3-8(11)7-9/h2-4,7H,5-6H2,1H3 |
InChI-Schlüssel |
XVAQTKOSRPDELQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCS(=O)(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




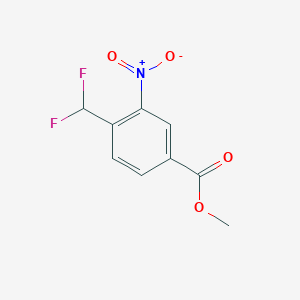
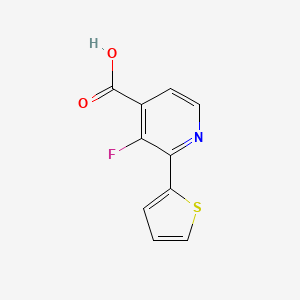


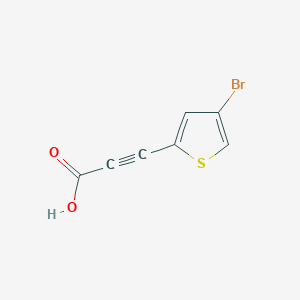


![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate](/img/structure/B12066953.png)
![Benzene, 1-[(1S)-1-isocyanatoethyl]-4-methoxy-(9CI)](/img/structure/B12066957.png)

